11-(4-tert-butylphenyl)-10,10-dioxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one
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Overview
Description
11-(4-tert-Butylphenyl)-10,10-dioxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one is a complex organic compound with a unique structure that combines elements of benzothiazepine and indeno frameworks
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-tert-butylphenyl)-10,10-dioxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indeno framework, followed by the introduction of the benzothiazepine moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance production rates and reduce costs. The industrial process must also consider environmental and safety regulations to minimize the impact on the environment and ensure worker safety.
Chemical Reactions Analysis
Types of Reactions
11-(4-tert-Butylphenyl)-10,10-dioxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
11-(4-tert-Butylphenyl)-10,10-dioxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where benzothiazepine derivatives have shown efficacy.
Industry: It may be used in the development of new materials with specific chemical properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of 11-(4-tert-butylphenyl)-10,10-dioxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylacetylene: This compound shares the tert-butylphenyl group but has a different overall structure and reactivity.
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Another compound with a tert-butylphenyl group, used in different applications such as light-emitting diodes.
Uniqueness
11-(4-tert-Butylphenyl)-10,10-dioxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one is unique due to its combination of the indeno and benzothiazepine frameworks This unique structure provides distinct chemical and biological properties that are not found in other similar compounds
Properties
Molecular Formula |
C26H23NO3S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
11-(4-tert-butylphenyl)-10,10-dioxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C26H23NO3S/c1-26(2,3)17-14-12-16(13-15-17)25-22-23(18-8-4-5-9-19(18)24(22)28)27-20-10-6-7-11-21(20)31(25,29)30/h4-15,25,27H,1-3H3 |
InChI Key |
PKOYRACQFYEDOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2(=O)=O |
Origin of Product |
United States |
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